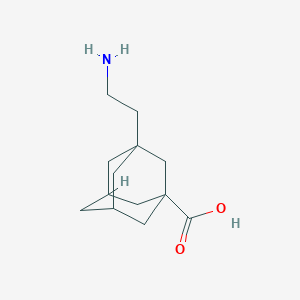
3-(2-aminoethyl)-1-adamantanecarboxylic acid
描述
3-(2-aminoethyl)-1-adamantanecarboxylic acid, also known as AEM, is a synthetic amino acid that has gained attention in the scientific community for its potential use in drug development and as a tool in biochemical research. AEM is structurally similar to other amino acids, but its unique properties make it a valuable addition to the field of biochemistry.
作用机制
The mechanism of action of 3-(2-aminoethyl)-1-adamantanecarboxylic acid is not fully understood, but it is thought to act as a modulator of protein-protein interactions. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has been shown to bind to certain proteins, altering their conformation and activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
生化和生理效应
3-(2-aminoethyl)-1-adamantanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, promote the folding and stability of proteins, and modulate cellular signaling pathways. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has also been shown to have neuroprotective effects, potentially making it a valuable therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
3-(2-aminoethyl)-1-adamantanecarboxylic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in research. 3-(2-aminoethyl)-1-adamantanecarboxylic acid is also structurally similar to other amino acids, making it easy to incorporate into proteins and peptides. However, 3-(2-aminoethyl)-1-adamantanecarboxylic acid has limitations as well. It is relatively new to the field of biochemistry, and its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been fully investigated.
未来方向
There are several future directions for research involving 3-(2-aminoethyl)-1-adamantanecarboxylic acid. One area of interest is the development of 3-(2-aminoethyl)-1-adamantanecarboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of 3-(2-aminoethyl)-1-adamantanecarboxylic acid's mechanism of action and its potential as a tool for studying protein-ligand interactions. Additionally, further research is needed to investigate the potential side effects and toxicity of 3-(2-aminoethyl)-1-adamantanecarboxylic acid, as well as its limitations as a research tool.
合成方法
3-(2-aminoethyl)-1-adamantanecarboxylic acid can be synthesized through a multistep process that involves the reaction of adamantane with diethyl malonate, followed by hydrolysis and decarboxylation to produce the desired product. This method has been optimized over the years, and various modifications have been made to improve yield and purity.
科学研究应用
3-(2-aminoethyl)-1-adamantanecarboxylic acid has been used in a variety of scientific research applications, including drug development and as a tool in biochemical research. It has been shown to have potential as a treatment for certain types of cancer, as well as a potential therapeutic agent for Alzheimer's disease. 3-(2-aminoethyl)-1-adamantanecarboxylic acid has also been used as a tool to study protein-ligand interactions and to investigate the folding and stability of proteins.
属性
IUPAC Name |
3-(2-aminoethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMFVRGUJSJMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186141 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)adamantane-1-carboxylic acid | |
CAS RN |
97350-02-2 | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97350-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701186141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5117930.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)